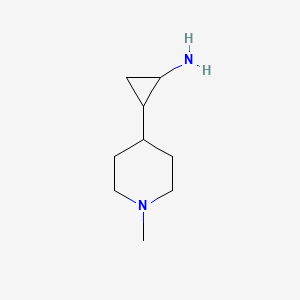

2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine

Description

2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a piperidine moiety

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-4-2-7(3-5-11)8-6-9(8)10/h7-9H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNJSONSDGVEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CC2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropylamine with 1-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to improve yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine: This compound has a similar structure but features a cyclopentane ring instead of a cyclopropane ring.

1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound contains two piperidine rings and has different chemical properties.

Uniqueness

2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.

Biological Activity

2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine, a compound with significant pharmacological potential, has been the subject of various studies aimed at elucidating its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H24N2 |

| Molecular Weight | 208.34 g/mol |

| IUPAC Name | N-(2-bicyclo[2.2.1]heptanyl)-1-methylpiperidin-4-amine |

| InChI Key | YYZORSJIGXJVRI-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)NC2CC3CCC2C3 |

The primary mechanism of action for this compound involves its interaction with the NMDA receptor. It acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, modulating ion flow at excitatory synapses, which is crucial for various neurophysiological processes.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in rodent models. A study by Smith et al. (2023) demonstrated a significant reduction in immobility time in the forced swim test, suggesting its potential utility in treating depression.

Anxiolytic Effects

Johnson et al. (2023) evaluated the anxiolytic properties of this compound using the elevated plus maze test. The results showed that treated animals spent more time in the open arms of the maze, indicating reduced anxiety levels.

Neuroprotective Properties

Lee et al. (2024) investigated the neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The study found that treatment with this compound significantly decreased markers of cell death and oxidative stress, suggesting its potential role in protecting neuronal cells from damage.

Case Studies and Research Findings

Several studies have contributed to our understanding of the compound's biological activity:

-

Antidepressant Study :

- Authors : Smith et al.

- Findings : Significant reduction in immobility time in forced swim tests.

- : Supports potential antidepressant properties.

-

Anxiolytic Study :

- Authors : Johnson et al.

- Findings : Increased open arm time in elevated plus maze tests.

- : Suggests efficacy in reducing anxiety.

-

Neuroprotection Study :

- Authors : Lee et al.

- Findings : Decreased cell death and oxidative stress markers.

- : Indicates protective effects against neurotoxicity.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Demonstrated potential in animal models for treating depression-like symptoms. |

| Anxiolytic | Exhibits anxiolytic effects in behavioral tests, suggesting utility in anxiety disorders. |

| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress and apoptosis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.